

# The Immunomodulatory Properties of Edratide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Edratide (also known as hCDR1 or TV-4710) is a synthetic peptide of 19 amino acids designed as a specific immunomodulatory agent for the treatment of Systemic Lupus Erythematosus (SLE).[1] Its sequence is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody, which is associated with a major idiotype (16/6 Id) found to have clinical relevance in SLE patients.[2] Preclinical and clinical studies have demonstrated that Edratide exerts its therapeutic potential not through general immunosuppression, but by targeting specific pathways that are dysregulated in SLE. It has been shown to downregulate autoreactive T and B cells, modulate pathogenic cytokine profiles, reduce apoptosis, and promote the function of regulatory T cells (Tregs).[1][3] While a Phase II clinical trial showed a favorable safety profile but did not meet its primary efficacy endpoints, significant clinical effects were observed in secondary endpoints and specific patient subgroups, supporting the need for further investigation.[4][5] This document provides an in-depth overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for Edratide.

# Quantitative Data from Clinical and Immunological Studies

The immunomodulatory effects of **Edratide** have been quantified in both a significant Phase II clinical trial (PRELUDE) and smaller mechanistic studies. The following tables summarize the



key findings.

**Table 1: Efficacy Results from the Phase II PRELUDE** 

| Endpoint                                 | Treatment<br>Group<br>(Dose)      | Result      | Odds Ratio<br>(OR) | p-value | Citation  |
|------------------------------------------|-----------------------------------|-------------|--------------------|---------|-----------|
| Primary<br>Endpoint                      | 0.5 mg, 1.0<br>mg, 2.5 mg         | Not Met     | -                  | -       | [2][4][5] |
| Reduction in<br>SLEDAI-2K<br>Score       |                                   |             |                    |         |           |
| Secondary<br>Endpoint                    | 0.5 mg<br>Edratide vs.<br>Placebo | Met         | 2.09               | 0.03    | [4][5][6] |
| BILAG<br>Responder<br>Index <sup>1</sup> |                                   |             |                    |         |           |
| Post-Hoc<br>Analysis                     | 0.5 mg<br>Edratide vs.<br>Placebo | 17% vs. 29% | 0.43               | 0.039   | [7]       |
| Medicinal<br>Flare Rate                  |                                   |             |                    |         |           |
| Post-Hoc<br>Analysis                     | 0.5 mg<br>Edratide vs.<br>Placebo | 34% vs. 20% | -                  | 0.058   | [7]       |
| Composite SLE Responder Index (cSRI)     |                                   |             |                    |         |           |

<sup>&</sup>lt;sup>1</sup>British Isles Lupus Assessment Group (BILAG) Responder Index[4]



Table 2: Immunomodulatory and Clinical Effects in a 26-

**Week Mechanistic Study of SLE Patients** 

| Parameter                                    | Baseline<br>(Mean ± SD)               | Week 26<br>(Mean ± SD) | Change | p-value     | Citation |
|----------------------------------------------|---------------------------------------|------------------------|--------|-------------|----------|
| Clinical<br>Activity<br>Scores               |                                       |                        |        |             |          |
| SLEDAI-2K<br>Score                           | 8.0 ± 2.45                            | 4.4 ± 1.67             | ▼ 45%  | 0.02        | [3][8]   |
| BILAG Score                                  | 8.2 ± 2.7                             | 3.6 ± 2.9              | ▼ 56%  | 0.03        | [3][8]   |
| Gene<br>Expression in<br>PBMCs               | Change from<br>Baseline at<br>Week 24 |                        |        |             |          |
| IL-1β, TNF-α,<br>IFN-y, IL-10<br>mRNA        | Downregulate<br>d                     | -                      | -      | Significant | [3][8]   |
| B-lymphocyte<br>Stimulator<br>(BLyS)<br>mRNA | Downregulate<br>d                     | -                      | -      | Significant | [3][8]   |
| Caspase-3 &<br>Caspase-8<br>mRNA             | Downregulate<br>d                     | -                      | -      | Significant | [3][8]   |
| TGF-β &<br>FoxP3 mRNA                        | Upregulated                           | -                      | -      | Significant | [3][8]   |

### **Experimental Protocols and Methodologies**

The following sections detail the methodologies employed in the key clinical and preclinical studies investigating **Edratide**.



### PRELUDE Phase II Clinical Trial (NCT00203151)

This was a multinational, multicenter, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of **Edratide** in patients with mild-to-moderate SLE.[4]

- Patient Population: 340 patients with a diagnosis of SLE (fulfilling at least 4 ACR criteria) and active disease, defined by a Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K) score between 6 and 12.[4][5] Patients were on stable doses of concomitant medications like prednisone and antimalarials.[1]
- Randomization and Treatment: Eligible subjects were randomized in a 1:1:1:1 ratio to one of four treatment arms: subcutaneous weekly injections of 0.5 mg Edratide, 1.0 mg Edratide,
   2.5 mg Edratide, or a placebo. The treatment duration was 26 weeks.[4][9]
- Steroid Management: The protocol included an initial 8-week phase where the baseline steroid dose was to be kept stable, followed by an 18-week steroid-tapering phase with a suggested gradual reduction.[4]
- Endpoint Assessment:
  - Primary Endpoints: The co-primary endpoints were the reduction in SLEDAI-2K score and the Adjusted Mean SLEDAI (AMS) compared to the control group.[4][5]
  - Secondary Endpoints: Included the British Isles Lupus Assessment Group (BILAG)
     Responder Index and analysis of disease flares.[4][5] Disease activity was assessed at baseline and at weeks 4, 8, 12, 16, 20, 24, and 26.[4]





Click to download full resolution via product page

Caption: Experimental Workflow of the PRELUDE Phase II Clinical Trial.



### **Gene Expression Analysis in Human PBMCs**

This methodology was used in a small-scale study to determine the in vivo effects of **Edratide** on the expression of key immune-related genes in SLE patients.[1][3]

- Patient Cohort: Peripheral blood samples were collected from nine SLE patients (five treated with Edratide, four with placebo) over a 26-week period.[1][3]
- Sample Processing: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from blood samples.
- RNA Extraction and cDNA Synthesis: Total RNA was extracted from the isolated PBMCs.
   Subsequently, complementary DNA (cDNA) was synthesized from the RNA template via reverse transcription.
- Gene Expression Quantification: The expression levels of target mRNA transcripts (e.g., IL-1β, TNF-α, Caspase-3, Caspase-8, TGF-β, FoxP3) were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[1]
- Data Analysis: Gene expression was normalized to a housekeeping gene. The results were
  presented as the percentage of gene expression at various time points (e.g., week 24)
  compared to the baseline level at week 0, which was defined as 100%.[1]



Click to download full resolution via product page

**Caption:** Workflow for PBMC Gene Expression Analysis in SLE Patients.

### **Apoptosis Assessment in Murine Models**



Preclinical studies in mouse models of SLE investigated the role of apoptosis in the disease and the effect of **Edratide** treatment.[10]

- Animal Model: Experimental SLE was induced in BALB/c mice via immunization with an anti-DNA monoclonal antibody (bearing the 16/6ld).[10]
- Apoptosis Induction and Assessment: Lymphocytes were harvested from healthy, SLEafflicted, and Edratide-treated mice. The rate of apoptosis was determined using standard
  cell biology techniques. While the specific publication does not detail the exact assay,
  common methods for this purpose applicable to the target audience include:
  - Annexin V Staining: Utilizes flow cytometry to detect the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis.
  - TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis, often assessed via microscopy or flow cytometry.
- Molecular Analysis: The expression of key apoptosis-related molecules was assessed. This
  included the quantification of pro-apoptotic proteins Caspase-3 and Caspase-8 and the antiapoptotic protein Bcl-x(L).[10]

# Mechanism of Action and Immunomodulatory Pathways

**Edratide**'s mechanism of action is multifaceted, culminating in the downregulation of autoreactive immune cells and the restoration of a more balanced immune state.[1] The central hypothesis is that **Edratide** initiates a cascade of events by promoting the generation of regulatory T cells (Tregs).[11]

Induction of Regulatory T Cells (Tregs): Treatment with Edratide leads to an upregulation of FoxP3 and the immunosuppressive cytokine TGF-β.[3][8] FoxP3 is the master transcription factor for Tregs, and TGF-β is crucial for their induction and function. In murine models, Edratide promoted the induction of tolerogenic dendritic cells, which are key antigen-presenting cells capable of driving the differentiation of naive T cells into Tregs.[12]

### Foundational & Exploratory





- Downregulation of Pro-inflammatory Cytokines: By enhancing the regulatory environment, **Edratide** suppresses the expression of key pro-inflammatory cytokines implicated in SLE pathogenesis, including TNF-α, IFN-γ, IL-1β, and IL-10.[3][8] It has also been shown to specifically downregulate IFN-α gene expression, a central cytokine in lupus.[6]
- Modulation of B Cell Activity: Edratide reduces the expression of B-lymphocyte stimulator
  (BLyS, also known as BAFF), a critical survival factor for B cells.[6][8] By diminishing BLyS,
  Edratide likely curtails the survival and maturation of autoreactive B cells, which are
  responsible for producing pathogenic autoantibodies.
- Inhibition of Apoptosis: In the lymphocytes of SLE-afflicted mice, **Edratide** treatment was associated with a reduced rate of apoptosis. This was achieved by downregulating the expression of key executioner enzymes Caspase-3 and Caspase-8, while simultaneously upregulating the anti-apoptotic protein Bcl-x(L).[10] This helps to correct the dysregulated apoptosis observed in SLE.[1]





Click to download full resolution via product page

**Caption:** Proposed Immunomodulatory Cascade of **Edratide** in SLE.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. me.doctorsonly.co.il [me.doctorsonly.co.il]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (Edratide): immunomodulation of gene expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (Edratide): Immunomodulation of gene expression [ouci.dntb.gov.ua]
- 11. Peripheral apoptosis and limited clonal deletion during physiologic murine B lymphocyte development PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of cardiac apoptosis by [18F]ML-10 in a mouse model of permanent LAD ligation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Immunomodulatory Properties of Edratide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602343#investigating-the-immunomodulatory-properties-of-edratide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com